Methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol
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Overview
Description
Methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol is a compound that combines the properties of methanesulfonic acid and 3-trimethylsilylprop-2-en-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . 3-trimethylsilylprop-2-en-1-ol is an organosilicon compound with the molecular formula C7H18O4SSi, often used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol typically involves the reaction of methanesulfonic acid with 3-trimethylsilylprop-2-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide using oxygen or chlorine, followed by extraction and purification . The production of 3-trimethylsilylprop-2-en-1-ol involves the reaction of propargyl alcohol with trimethylsilyl chloride in the presence of a base .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonate esters, and substituted organosilicon compounds .
Scientific Research Applications
Methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol involves the interaction of the sulfonic acid group with various molecular targets. The compound can act as a strong acid, donating protons to initiate chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of carbon-silicon bonds .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A strong acid used in various industrial applications.
Trimethylsilylprop-2-en-1-ol: An organosilicon compound used in organic synthesis.
Uniqueness
Methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol is unique in that it combines the strong acidity of methanesulfonic acid with the reactivity of 3-trimethylsilylprop-2-en-1-ol. This combination allows for unique reactivity patterns and applications in organic synthesis and industrial processes .
Properties
CAS No. |
108634-43-1 |
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Molecular Formula |
C7H18O4SSi |
Molecular Weight |
226.37 g/mol |
IUPAC Name |
methanesulfonic acid;3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H14OSi.CH4O3S/c1-8(2,3)6-4-5-7;1-5(2,3)4/h4,6-7H,5H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
NVFPBJDDXYISAW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CCO.CS(=O)(=O)O |
Origin of Product |
United States |
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